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molecular formula C10H12N2O B8608662 Indoline-3(R,S)-carboxylic acid (N-methyl)amide

Indoline-3(R,S)-carboxylic acid (N-methyl)amide

Cat. No. B8608662
M. Wt: 176.21 g/mol
InChI Key: OBXPYLUFXNOHTE-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

3 ml of a 25% solution of trifluoroacetic acid in methylene chloride are added to a solution of 216 mg of 1-(tert-butoxycarbonyl)indoline-3(R,S)-carboxylic acid (N-methyl)amide in 1 ml of methylene chloride at 0° C., while stirring. After 90 min, the mixture is allowed to warm to room temperature and stirring is continued for 2 h. Concentration of the mixture and purification of the crude product over 50 g of silica gel (mobile phase K) gives the title compound: Rf (P)=0.52.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(tert-butoxycarbonyl)indoline-3(R,S)-carboxylic acid (N-methyl)amide
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][NH:9][C:10]([CH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14](C(OC(C)(C)C)=O)[CH2:13]1)=[O:11]>C(Cl)Cl>[CH3:8][NH:9][C:10]([CH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH2:13]1)=[O:11]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1-(tert-butoxycarbonyl)indoline-3(R,S)-carboxylic acid (N-methyl)amide
Quantity
216 mg
Type
reactant
Smiles
CNC(=O)C1CN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Concentration of the mixture and purification of the crude product over 50 g of silica gel (mobile phase K)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CNC(=O)C1CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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